molecular formula C17H13NO3S B2491636 7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde CAS No. 1325304-06-0

7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde

Cat. No.: B2491636
CAS No.: 1325304-06-0
M. Wt: 311.36
InChI Key: GRHHVDFPDCKNNT-UHFFFAOYSA-N
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Description

7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde is an organic compound belonging to the quinoline family It is characterized by the presence of a quinoline ring substituted with a methyl group at position 7, a phenylsulfonyl group at position 2, and a carbaldehyde group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Sulfonylation: The phenylsulfonyl group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Formylation: The carbaldehyde group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 7-Methyl-2-(phenylsulfonyl)quinoline-3-carboxylic acid.

    Reduction: 7-Methyl-2-(phenylsulfonyl)quinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylsulfonylquinoline-3-carbaldehyde: Lacks the methyl group at position 7.

    7-Methylquinoline-3-carbaldehyde: Lacks the phenylsulfonyl group at position 2.

    2-(Phenylsulfonyl)quinoline-3-carbaldehyde: Lacks the methyl group at position 7.

Uniqueness

7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of the methyl group, phenylsulfonyl group, and carbaldehyde group in specific positions on the quinoline ring can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(benzenesulfonyl)-7-methylquinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c1-12-7-8-13-10-14(11-19)17(18-16(13)9-12)22(20,21)15-5-3-2-4-6-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHHVDFPDCKNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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